N-(4-methoxyphenyl)-N,2-dimethylpyrido[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(4-methoxyphenyl)-N,2-dimethylpyrido[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The structure of this compound features a pyrido[2,3-d]pyrimidine core substituted with a 4-methoxyphenyl group and two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N,2-dimethylpyrido[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 2-aminonicotinonitrile.
Bromination: The aromatic ring is brominated to form 2-amino-5-bromonicotinonitrile.
Condensation and Cyclization: The brominated intermediate undergoes condensation and cyclization reactions to form the pyrido[2,3-d]pyrimidine core.
Dimroth Rearrangement: The final step involves a Dimroth rearrangement to introduce the N-(4-methoxyphenyl) and N,2-dimethyl groups.
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction, reduce by-products, and improve overall yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-N,2-dimethylpyrido[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: N-oxides of the pyrido[2,3-d]pyrimidine core.
Reduction: Corresponding amines with reduced functional groups.
Substitution: Substituted pyrido[2,3-d]pyrimidine derivatives with various functional groups.
Scientific Research Applications
N-(4-methoxyphenyl)-N,2-dimethylpyrido[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with anticancer properties.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit cell proliferation.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N,2-dimethylpyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
MPC-6827 (Azixa): A microtubule-destabilizing agent with a similar mechanism of action.
N-(4-methoxyphenyl)naphthalen-2-amine derivatives: Used as hole-transporting materials in perovskite solar cells.
Uniqueness
N-(4-methoxyphenyl)-N,2-dimethylpyrido[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrido[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties. Its ability to act as both an anticancer agent and a material for electronic applications highlights its versatility and potential for diverse scientific research .
Properties
CAS No. |
827031-25-4 |
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Molecular Formula |
C16H16N4O |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N,2-dimethylpyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H16N4O/c1-11-18-15-14(5-4-10-17-15)16(19-11)20(2)12-6-8-13(21-3)9-7-12/h4-10H,1-3H3 |
InChI Key |
QXXZOMMQNRVBGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=N1)N(C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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